6-((2-Ethoxyphenoxy)methyl)morpholin-3-one
Description
Properties
IUPAC Name |
6-[(2-ethoxyphenoxy)methyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGTEZJMITYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738147 | |
| Record name | 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56305-61-4 | |
| Record name | 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (2-Ethoxyphenoxy)methyl Mesylate
The alkylation route begins with synthesizing the (2-ethoxyphenoxy)methyl mesylate, a key electrophilic intermediate.
-
Formation of (2-Ethoxyphenoxy)methanol :
2-Ethoxyphenol reacts with paraformaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to yield (2-ethoxyphenoxy)methanol. -
Mesylation :
The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the mesylate:
Alkylation of Morpholin-3-one
Morpholin-3-one (CAS 109-11-5) undergoes deprotonation with sodium hydride (NaH) in dimethylformamide (DMF), followed by nucleophilic substitution with the mesylate:
Reaction Conditions :
-
Solvent: DMF
-
Base: NaH (1.5 equiv)
-
Temperature: Room temperature
Optimization Notes :
-
Excess NaH ensures complete deprotonation of morpholin-3-one.
-
Slow addition of mesylate minimizes side reactions.
Copper-Catalyzed Ullmann-Type Coupling
Preparation of Brominated Morpholin-3-one
A halogenated morpholin-3-one derivative (e.g., 6-bromomorpholin-3-one) serves as the coupling partner. Bromination is achieved via directed ortho-metalation or radical bromination.
Coupling with (2-Ethoxyphenoxy)methyl Zinc Reagent
A modified Ullmann reaction couples the brominated morpholin-3-one with a (2-ethoxyphenoxy)methyl zinc reagent under copper catalysis:
Reaction Conditions :
-
Catalyst: CuI (0.2 equiv)
-
Ligand: trans-1,2-Cyclohexanediamine (0.4 equiv)
-
Base: K₃PO₄ (2 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 110°C
Key Considerations :
-
The zinc reagent is prepared via transmetallation of the corresponding Grignard reagent.
-
Ligand choice critically impacts reaction efficiency.
Reductive Amination and Cyclization
Synthesis of Keto-Amine Intermediate
A linear precursor, such as 2-((2-ethoxyphenoxy)methyl)-4-aminobutan-1-one, is synthesized via reductive amination of 4-amino-2-butanone with (2-ethoxyphenoxy)methylamine.
Cyclization to Morpholin-3-one
The keto-amine undergoes acid-catalyzed cyclization to form the morpholinone ring:
Reaction Conditions :
Challenges :
-
Competing side reactions (e.g., over-oxidation) necessitate careful temperature control.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Alkylation with Mesylate | 54% | High efficiency, minimal byproducts | Requires hazardous mesylation step |
| Ullmann Coupling | 47% | Tolerates diverse substituents | Sensitive to ligand and solvent choice |
| Reductive Amination | 30–40% | No specialized reagents | Low yield, multiple purification steps |
Scalability and Industrial Feasibility
The alkylation route (Method 1) is preferred for large-scale synthesis due to its straightforward protocol and higher yield. However, the Ullmann coupling (Method 2) offers better functional group tolerance for derivatives. Industrial applications may prioritize Method 1 with process optimization to handle mesylate intermediates safely.
Chemical Reactions Analysis
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. It is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This action is mediated through its binding to norepinephrine transporters, thereby blocking the reuptake process and increasing the concentration of norepinephrine in the synaptic cleft .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The 2-ethoxyphenoxy group in the target compound contributes to higher lipophilicity compared to derivatives with polar substituents (e.g., 3-hydroxyphenyl in ). This property may enhance blood-brain barrier penetration or tissue distribution.
- Reactivity : Compounds with chloromethyl or nitro groups (e.g., derivatives in ) exhibit higher reactivity, enabling their use as intermediates in synthetic chemistry.
- Solubility : Hydroxyl-containing derivatives (e.g., 4-(3-hydroxyphenyl)morpholin-3-one) are more water-soluble, favoring applications in aqueous formulations .
Anticancer Activity
Morpholin-3-one derivatives with aromatic substituents have shown promise in oncology. For example:
- 4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one (Compound 1 in ): Induced apoptosis in A549 lung cancer cells by upregulating pro-apoptotic proteins P53 and Fas. The nitro group may enhance oxidative stress-mediated cytotoxicity.
- 6-((4-Chlorophenoxy)methyl)-4-phenylmorpholin-3-one (Compound 3 in ): Demonstrated moderate activity, suggesting that electron-withdrawing groups (e.g., chloro) alone are insufficient for maximal efficacy without synergistic substituents.
The target compound’s 2-ethoxyphenoxy group lacks the nitro or chloro functionalities but may still interact with hydrophobic pockets in biological targets, warranting further mechanistic studies.
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability: Derivatives with methoxy or ethoxy groups (e.g., target compound, ) are likely metabolized via O-dealkylation, producing phenolic intermediates. This pathway may influence half-life and toxicity profiles.
- The target compound’s ethoxy group is less likely to induce ROS, suggesting a safer profile.
Biological Activity
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is a morpholine derivative notable for its unique ethoxyphenoxy substitution, which enhances its lipophilicity and potentially increases its bioavailability. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- Structure : The compound features a morpholinone ring, which is a common scaffold in various pharmaceuticals.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. These interactions are crucial for understanding its mechanism of action, which may involve:
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways relevant to therapeutic effects.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Biological Activities
Research indicates that morpholine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated efficacy against various bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of immune responses.
Comparative Analysis with Similar Compounds
A comparison of this compound with other morpholine derivatives highlights its unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-(Phenylmethyl)morpholin-3-one | C13H17NO2 | Antimicrobial |
| 6-(Benzyl)morpholin-3-one | C13H17NO2 | Anticancer |
| 6-(Chlorophenylmethyl)morpholin-3-one | C13H16ClNO2 | Antifungal |
| This compound | C13H17NO4 | Potentially diverse therapeutic applications |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity, which may enhance absorption and distribution in biological systems. Key pharmacokinetic parameters include:
- Bioavailability : Enhanced due to the ethoxyphenoxy substitution.
- Metabolism : Likely involves cytochrome P450 enzymes, similar to other morpholine derivatives.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on derivatives showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies revealed that the compound could inhibit cancer cell proliferation in certain cancer lines, suggesting further investigation into its anticancer properties is warranted.
- Inflammation Model : Animal models demonstrated a significant reduction in inflammatory markers following administration of the compound, supporting its potential anti-inflammatory applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, oxidation, or coupling reactions. For example, alkylation of a morpholinone core with a 2-ethoxyphenoxymethyl group can be achieved using reagents like NaBH3CN under mild acidic conditions (e.g., acetic acid/THF) to stabilize intermediates. Reaction optimization may include varying solvents (DMF, acetonitrile) and catalysts (e.g., HATU for amide bond formation) to enhance yield . Purification often employs column chromatography or crystallization with solvents like ethyl acetate/hexane mixtures.
Q. How can the structural integrity and stereochemistry of this compound be validated?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities and confirming bond geometries . Complementary techniques include high-resolution NMR (e.g., H, C, DEPT-135) to assign protons and carbons, especially for the morpholinone ring and ethoxyphenoxy substituents. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, λ = 254 nm) or LC-MS/MS using MRM (multiple reaction monitoring) modes ensures specificity in complex samples. Calibration curves should be prepared in relevant matrices (e.g., plasma, cell lysates) to account for matrix effects . Internal standards (e.g., deuterated analogs) improve quantification accuracy.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this morpholinone derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes) by simulating interactions with active-site residues. Free energy perturbation (FEP) studies further refine binding mode hypotheses .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Systematic meta-analysis should account for variables such as assay conditions (e.g., pH, temperature), cell lines, and compound purity. Dose-response curves (IC/EC) must be replicated under standardized protocols. Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) validate target specificity .
Q. How does stereochemistry influence the compound's pharmacological profile?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts like Sharpless epoxidation agents) generates pure enantiomers. Comparative bioactivity assays (e.g., kinase inhibition) and chiral HPLC (Chiralpak columns) correlate stereochemical configuration with efficacy. Pharmacokinetic studies (e.g., CYP450 metabolism) further assess stereospecific ADME profiles .
Q. What green chemistry principles can optimize its synthesis for sustainability?
- Methodological Answer : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce energy use. Biocatalysis (e.g., immobilized lipases) enables selective bond formation with minimal waste. Atom economy is improved via convergent synthesis routes, and recyclable catalysts (e.g., Pd/C for cross-coupling) replace stoichiometric reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
